REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[NH:7]([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10].C([C:17]1[CH:26]=[C:25]([NH2:27])[CH:24]=[CH:23][C:18]=1[S:19](Cl)(=[O:21])=[O:20])(=O)C>O>[OH:10][CH2:9][CH2:8][N:7]([CH2:11][CH2:12][OH:13])[S:19](=[O:21])([C:18]1[CH:23]=[CH:24][C:25]([NH2:27])=[CH:26][CH:17]=1)=[O:20] |f:0.1.2|
|
Name
|
11344d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
Acetylsulfanilyl chloride
|
Quantity
|
116.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(S(=O)(=O)Cl)C=CC(=C1)N
|
Name
|
acetylsulfanilyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(S(=O)(=O)Cl)C=CC(=C1)N
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 3 hours at 60°-70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60°-70° C
|
Type
|
CUSTOM
|
Details
|
The solids were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with 200 mL cold D.I
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(S(=O)(C1=CC=C(C=C1)N)=O)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |